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hexafluoroarsenate

Cat. No.: B1224313

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenyliodonium
hexafluoroarsenate as a photoacid generator (PAG) in photolithography. This document
includes detailed protocols for both positive and negative tone chemically amplified
photoresists, quantitative data for process optimization, and diagrams illustrating the underlying
chemical mechanisms and experimental workflows.

Introduction

Diphenyliodonium hexafluoroarsenate, (CsHs)z21*AsFe, is a highly efficient photoacid
generator used in chemically amplified photoresists. Upon exposure to ultraviolet (UV)
radiation, typically at wavelengths of 248 nm or 365 nm, it undergoes photolysis to produce
hexafluoroarsenic acid (HAsFe), a very strong, non-nucleophilic acid.[1] This photogenerated
acid then acts as a catalyst in subsequent thermally-activated chemical reactions within the
photoresist film during a post-exposure bake (PEB) step. This catalytic nature, where a single
acid molecule can induce hundreds of chemical transformations, is the basis of the "chemical
amplification” that provides high sensitivity to these resist systems.[1]

The choice of a positive or negative tone resist dictates the final pattern. In a positive tone
resist, the photogenerated acid catalyzes the cleavage of acid-labile protecting groups on a
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polymer, making the exposed regions soluble in a developer. In a negative tone resist, the acid
initiates the cross-linking of polymer chains in the exposed areas, rendering them insoluble.

Physicochemical Properties and Data

A summary of the key physicochemical properties of diphenyliodonium hexafluoroarsenate
is provided in the table below.

Property Value

CAS Number 62613-15-4

Molecular Formula C12H10AsFel

Molecular Weight 470.02 g/mol

Appearance White to off-white crystalline powder
Melting Point 130 °C

UV Absorption Maximum (Amax) ~227 nm

Mechanism of Action: Photoacid Generation

The fundamental process of photoacid generation by diphenyliodonium hexafluoroarsenate
involves the absorption of a UV photon, leading to the cleavage of the diphenyliodonium cation
and the subsequent formation of a strong Brgnsted acid. This process is illustrated in the
diagram below.
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Mechanism of Photoacid Generation
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Caption: Photoacid generation from diphenyliodonium hexafluoroarsenate.

Experimental Protocols

The following sections provide detailed protocols for the use of diphenyliodonium
hexafluoroarsenate in both a positive and a negative tone chemically amplified photoresist.

Protocol 1: Positive Tone Chemically Amplified
Photoresist

This protocol is a representative example for a positive tone resist based on a poly(p-
hydroxystyrene) (PHS) backbone with acid-labile protecting groups.
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1. Photoresist Formulation (Representative Example)

Component

Role

Concentration (wt%)

t-BOC protected PHS Polymer Matrix 15-25
Diphenyliodonium i
Photoacid Generator (PAG) 1-5
hexafluoroarsenate
Propylene glycol monomethyl
by il Y Solvent 70-84

ether acetate (PGMEA)
2. Experimental Workflow
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Positive Tone Photolithography Workflow
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Caption: Workflow for positive tone photolithography.
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. Detailed Methodology
Substrate Preparation:
o Clean the silicon wafer with acetone, isopropanol, and deionized (DI) water.
o Perform a dehydration bake on a hotplate at 200°C for 5 minutes.

o Apply an adhesion promoter such as hexamethyldisilazane (HMDS) by spin coating or
vapor priming.

Spin Coating:
o Dispense the photoresist onto the center of the wafer.

o Spin coat at a speed determined by the desired thickness (e.g., 3000 rpm for 30 seconds
for a ~1 pm film).

Soft Bake:
o Bake the coated wafer on a hotplate at 90-110°C for 60-90 seconds to remove the solvent.
Exposure:

o Expose the resist through a photomask using a UV light source (e.g., 248 nm excimer
laser). The exposure dose will depend on the resist sensitivity and desired feature size.

Post-Exposure Bake (PEB):

o Immediately after exposure, bake the wafer on a hotplate at 110-130°C for 60-90 seconds.
This step drives the acid-catalyzed deprotection reaction.

Development:

o Immerse the wafer in a developer solution, such as 0.26N tetramethylammonium
hydroxide (TMAH), for approximately 60 seconds.

o Gently agitate during development.
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e Rinse and Dry:
o Rinse the wafer thoroughly with DI water.

o Dry with a stream of nitrogen gas.

Protocol 2: Negative Tone Chemically Amplified
Photoresist (Based on SU-8)

This protocol is based on the widely used SU-8 epoxy resist, which employs an onium salt PAG
similar in function to diphenyliodonium hexafluoroarsenate to initiate cationic polymerization.

1. Photoresist Formulation (SU-8 Type)

Component Role

Epoxy Resin (e.g., EPON SU-8) Polymer Matrix

Diphenyliodonium hexafluoroarsenate (or similar ]
] Photoacid Generator (PAG)
onium salt)

Gamma-butyrolactone (GBL) or
Solvent
Cyclopentanone

2. Experimental Workflow
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Negative Tone Photolithography Workflow (SU-8 Type)
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Caption: Workflow for negative tone photolithography (SU-8 type).
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3. Detailed Methodology
e Substrate Preparation:

o Clean the silicon wafer thoroughly.

o Perform a dehydration bake at 200°C for at least 5 minutes.
e Spin Coating:

o Dispense the appropriate SU-8 formulation.

o Use the spin speeds in the table below to achieve the desired thickness. A two-step
process (spread cycle and spin cycle) is recommended.

SU-8 Viscosity Target Thickness (pm) Spin Speed (rpm)
SU-8 2002 2 3000
SU-8 2005 5 3000
SU-8 2015 15 2000
SU-8 2050 50 1000
o Soft Bake:

o This is a two-step process to minimize stress in the film.
o Bake at 65°C for a duration dependent on the thickness (e.g., 1-3 minutes for 2-15 um).
o Ramp up to and bake at 95°C (e.g., 3-7 minutes for 2-15 pm).

e EXxposure:

o Expose the resist to 365 nm (i-line) UV radiation. The required exposure dose is
dependent on the film thickness.
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Film Thickness (um) Exposure Dose (mJ/icm?)
2 120
5 140
15 160
50 200

o Post-Exposure Bake (PEB):
o This is also a two-step process to drive the cross-linking reaction.
o Bake at 65°C (e.g., 1-3 minutes for 2-15 pm).
o Ramp up to and bake at 95°C (e.g., 3-6 minutes for 2-15 pm).

o Development:

o Immerse the wafer in SU-8 developer (PGMEA) for a time dependent on the thickness
(e.g., 1-2 minutes for 2-15 um).

o Agitate during development.

e Rinse and Dry:
o Rinse with isopropanol (IPA) for 10 seconds.
o Dry with a stream of nitrogen.

Concluding Remarks

Diphenyliodonium hexafluoroarsenate is a versatile and highly effective photoacid generator
for a range of photolithography applications. The protocols provided herein offer a starting point
for process development with both positive and negative tone chemically amplified
photoresists. For optimal results, it is recommended that users fine-tune the processing
parameters based on their specific equipment and desired outcomes. Careful control of bake
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times and temperatures is particularly critical for achieving high resolution and process stability
with chemically amplified resists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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